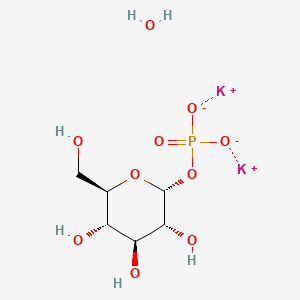

alpha-D-Glucose 1-phosphate dipotassium salt hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

α-D-Glucose-1-phosphat-Dipotassium-Salz-Hydrat ist eine chemische Verbindung, die von Glucose abgeleitet ist, einer wichtigen Energiequelle für lebende Organismen. Es wird häufig in der wissenschaftlichen Forschung verwendet, insbesondere in Studien zum Glykogenstoffwechsel . Die Verbindung ist auch unter anderen Namen bekannt, wie z. B. α-D-Glucopyranose-1-phosphat und Cori-Ester .

Vorbereitungsmethoden

α-D-Glucose-1-phosphat-Dipotassium-Salz-Hydrat kann durch eine Modifikation des von McCready et al. im Jahr 1944 entwickelten Verfahrens synthetisiert werden. Der Syntheseweg beinhaltet die Umwandlung von Glucose in α-D-Glucose-1-phosphat, gefolgt von der Zugabe von Dipotassium-Salz, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme wie α-D-Glucose-1-phosphat-Cytidylyltransferase . Industrielle Produktionsmethoden können groß angelegte Fermentationsprozesse umfassen, um die Verbindung in großen Mengen zu produzieren .

Analyse Chemischer Reaktionen

α-D-Glucose-1-phosphat-Dipotassium-Salz-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Gluconsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Desoxyzucker umwandeln.

Substitution: Substitutionsreaktionen beinhalten häufig den Austausch der Phosphatgruppe durch andere funktionelle Gruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

α-D-Glucose-1-phosphat-Dipotassium-Salz-Hydrat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wissenschaftliche Forschungsanwendungen

Alpha-D-Glucose 1-phosphate dipotassium salt hydrate has a wide range of scientific research applications:

Chemistry: It is used as a substrate in enzyme assays to study enzymes involved in glycogen metabolism.

Biology: The compound plays a role in cellular catabolism and can be used to study metabolic pathways.

Medicine: It is utilized in pharmaceutical research as an intermediate in the synthesis of various drugs.

Industry: The compound is used in the production of bio-based chemicals and materials.

Wirkmechanismus

Der Wirkungsmechanismus von α-D-Glucose-1-phosphat-Dipotassium-Salz-Hydrat beinhaltet seine Umwandlung in D-Glucose-6-phosphat durch das Enzym Phosphoglucomutase . Diese Umwandlung ist ein wichtiger Schritt im Glykogenstoffwechsel, der es der Verbindung ermöglicht, an verschiedenen Stoffwechselwegen teilzunehmen. Die beteiligten molekularen Ziele und Pfade umfassen Enzyme wie α-D-Glucose-1-phosphat-Cytidylyltransferase und Phosphoglucomutase .

Vergleich Mit ähnlichen Verbindungen

α-D-Glucose-1-phosphat-Dipotassium-Salz-Hydrat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

α-D-Glucose-1-phosphat-Dinatriumsalz-Hydrat: Ähnlich in der Struktur, aber enthält Natrium anstelle von Kalium.

D-Glucose-6-phosphat-Dinatriumsalz-Hydrat: Ein weiteres Glucose-Derivat, das an Stoffwechselwegen beteiligt ist.

α-D-Galactose-1-phosphat-Dipotassium-Salz-Pentahydrat: Eine ähnliche Verbindung, die von Galactose anstelle von Glucose abgeleitet ist.

Die Einzigartigkeit von α-D-Glucose-1-phosphat-Dipotassium-Salz-Hydrat liegt in seiner spezifischen Rolle im Glykogenstoffwechsel und seiner Verwendung als Substrat in Enzymassays .

Eigenschaften

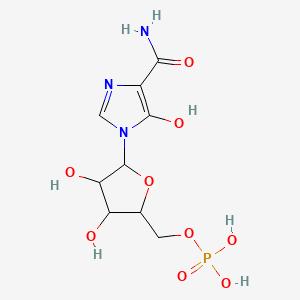

Molekularformel |

C6H13K2O10P |

|---|---|

Molekulargewicht |

354.33 g/mol |

IUPAC-Name |

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate |

InChI |

InChI=1S/C6H13O9P.2K.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1 |

InChI-Schlüssel |

VOQGDSVKCMGEFO-FBNUBEQJSA-L |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+] |

Kanonische SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[K+].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)

![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)

![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)